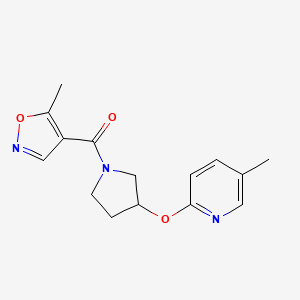

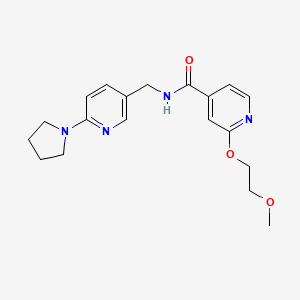

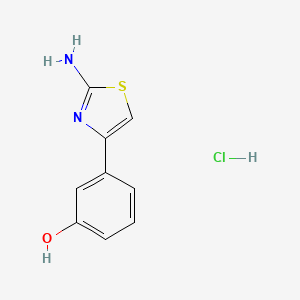

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide is a heterocyclic molecule that is part of a broader class of thiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiazole and pyridine derivatives, which can provide insights into the general characteristics and behaviors of such compounds.

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyridine derivatives, which are structurally related to the compound of interest, has been reported using simple methods starting from 2-[N-(4-ethoxyphenyl)-acetamide-2-yl]-4,5-dihydro-4-thiazolinone . This suggests that similar synthetic strategies could potentially be applied to the synthesis of this compound. Additionally, the synthesis of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives has been described, indicating the feasibility of incorporating both pyridine and thiazole moieties into acetamide derivatives .

Molecular Structure Analysis

The structure of related thiazole and pyridine derivatives has been established using analytical and spectral data, including elemental analysis, IR, ESI-MS, and NMR spectral data . These techniques are crucial for confirming the identity and purity of such compounds. Molecular docking studies have also been performed to understand the interaction between synthesized derivatives and target proteins, which can be indicative of the potential biological activity of the compound .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the literature on related compounds suggests that thiazole and pyridine derivatives can participate in various chemical reactions. These reactions are often utilized to modify the structure and enhance the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and pyridine derivatives are typically characterized as part of the synthesis and structure-activity relationship (SAR) studies. The SAR of 2-[2-(3-hydroxy-pyridin-2-yl)-thiazol-4-yl]-acetamide derivatives has been reported, which includes an evaluation of their biological activities . Additionally, ADME parameters for synthesized compounds have been determined, providing information on their absorption, distribution, metabolism, and excretion profiles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Inhibition: One compound closely related to N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide demonstrated potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo. This indicates potential applications in cancer therapy and the treatment of diseases associated with dysregulated PI3K/mTOR signaling pathways Stec et al., 2011.

Organic Synthesis and Chemical Biology

- Heterocyclic Chemistry: Research has highlighted the versatility of compounds similar to this compound in synthesizing a variety of heterocycles, including thiazoles, pyridines, and other nitrogen-containing rings. These heterocycles have applications ranging from antifungal and insecticidal agents to potential anticancer properties, showcasing the chemical diversity and utility of this compound class in generating biologically active molecules Zhou Bing-se, 2013.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-12-4-6-13(7-5-12)9-16(21)20-17-19-15(11-22-17)14-3-2-8-18-10-14/h2-8,10-11H,9H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMNFQAEEFJTLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

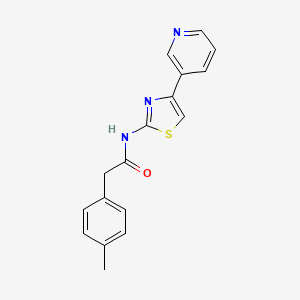

![3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2503741.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503747.png)

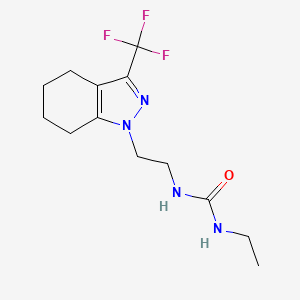

![N-Ethyl-N-[2-[(5-methyl-2-oxo-1H-pyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2503750.png)

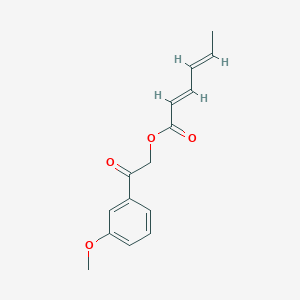

![N-tert-butyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2503759.png)

![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503760.png)